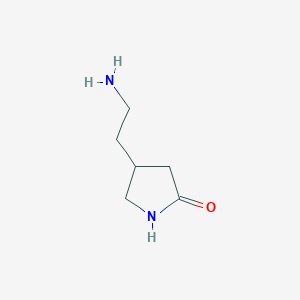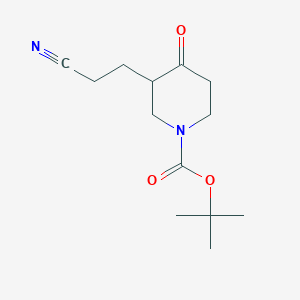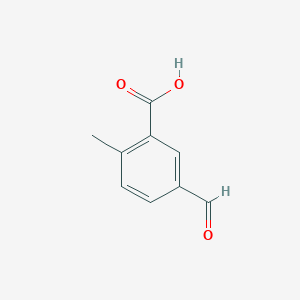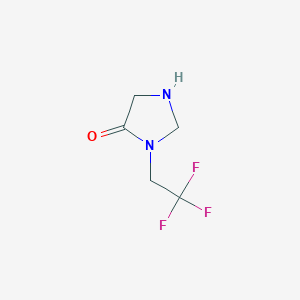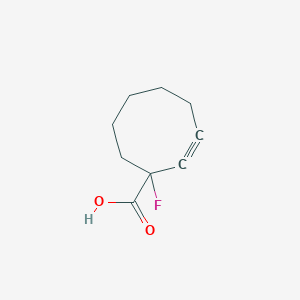
1-Fluorocyclooct-2-yne-1-carboxylic acid
Overview
Description
1-Fluorocyclooct-2-yne-1-carboxylic acid is a fluorinated cyclooctyne derivative with the molecular formula C9H11FO2. This compound is notable for its strained alkyne structure, which imparts unique reactivity, particularly in bioorthogonal chemistry applications .
Preparation Methods
The synthesis of 1-fluorocyclooct-2-yne-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclooctyne derivatives.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents under controlled conditions.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Chemical Reactions Analysis
1-Fluorocyclooct-2-yne-1-carboxylic acid undergoes several types of chemical reactions:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Cycloaddition Reactions: The strained alkyne readily participates in [3+2] cycloaddition reactions, such as azide-alkyne cycloaddition (click chemistry), forming triazoles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired products.
Common reagents used in these reactions include azides for cycloaddition, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-Fluorocyclooct-2-yne-1-carboxylic acid has several applications in scientific research:
Bioorthogonal Chemistry: Its strained alkyne structure makes it ideal for bioorthogonal reactions, allowing for the labeling and modification of biomolecules in living systems without interfering with native biochemical processes.
Chemical Biology: Used in the synthesis of bioconjugates, enabling the study of protein interactions, cellular processes, and drug delivery mechanisms.
Medicinal Chemistry:
Mechanism of Action
The primary mechanism of action for 1-fluorocyclooct-2-yne-1-carboxylic acid involves its participation in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The strained alkyne reacts with azides to form stable triazole linkages, a process that occurs efficiently under mild conditions and without the need for a catalyst . This reaction is highly specific and bioorthogonal, making it suitable for in vivo applications.
Comparison with Similar Compounds
1-Fluorocyclooct-2-yne-1-carboxylic acid can be compared with other cyclooctyne derivatives:
1-Cyclooctyne-1-carboxylic Acid: Lacks the fluorine atom, resulting in different reactivity and selectivity in chemical reactions.
Dibenzocyclooctyne (DBCO): Another strained alkyne used in bioorthogonal chemistry, but with a different structural framework and reactivity profile.
Bicyclo[6.1.0]nonyne (BCN): Similar strained alkyne used in click chemistry, but with distinct steric and electronic properties.
The uniqueness of this compound lies in its combination of a strained alkyne and a fluorine atom, which imparts unique reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
1-fluorocyclooct-2-yne-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9(8(11)12)6-4-2-1-3-5-7-9/h1-4,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCOIOVUVGIUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CC(CC1)(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





